2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
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Overview
Description
2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9400<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole and phenyltricyclo intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,10-diaza-9-(2-furyl)-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
- 2,10-diaza-9-(3-nitrophenyl)-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one
Uniqueness
Compared to similar compounds, 2,10-diaza-9-indol-3-yl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one stands out due to its indole moiety, which imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(1H-indol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c31-25-15-18(17-8-2-1-3-9-17)14-24-26(25)27(30-23-13-7-6-12-22(23)29-24)20-16-28-21-11-5-4-10-19(20)21/h1-13,16,18,27-30H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHWZLQBNTFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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